molecular formula C14H8ClF3O2 B6399599 3-(2-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261905-93-4

3-(2-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6399599
CAS RN: 1261905-93-4
M. Wt: 300.66 g/mol
InChI Key: UXUJMSHPQVZMKD-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-trifluoromethylbenzoic acid (also known as trifluoromethylbenzoic acid, TFMB) is a compound that is widely used in scientific research and laboratory experiments. It is a type of organic acid that is characterized by its high solubility in both water and organic solvents, making it a useful reagent for a variety of applications.

Scientific Research Applications

Trifluoromethylbenzoic acid is widely used in scientific research for a variety of purposes. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a building block for the synthesis of other compounds. Additionally, it is used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as an inhibitor in the synthesis of enzymes and as a ligand in the synthesis of metal complexes.

Mechanism of Action

Trifluoromethylbenzoic acid acts as a proton acceptor, which means that it can bind to positively charged molecules, such as protons, and accept them. This allows it to act as a catalyst in the synthesis of various compounds, as well as a reactant in the synthesis of other compounds. Additionally, it can act as an inhibitor in the synthesis of enzymes, as well as a ligand in the synthesis of metal complexes.
Biochemical and Physiological Effects
Trifluoromethylbenzoic acid has been studied for its potential biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, as well as the ability to inhibit the growth of certain cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

Trifluoromethylbenzoic acid is a useful reagent for a variety of laboratory experiments due to its high solubility in both water and organic solvents. It is also relatively stable, making it a good choice for a variety of reactions. However, trifluoromethylbenzoic acid can be toxic if ingested, so it is important to take safety precautions when working with this compound. Additionally, it is important to note that trifluoromethylbenzoic acid is a strong acid, so it can cause skin and eye irritation if it comes into contact with the skin or eyes.

Future Directions

Trifluoromethylbenzoic acid has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on further exploring the biochemical and physiological effects of trifluoromethylbenzoic acid, as well as its potential applications in drug development and agrochemicals. Additionally, research could be conducted to explore the potential of trifluoromethylbenzoic acid as a catalyst in the synthesis of various compounds, as well as its potential use as an inhibitor in the synthesis of enzymes and as a ligand in the synthesis of metal complexes. Finally, research could be conducted to further explore the safety and toxicity of trifluoromethylbenzoic acid, as well as its potential environmental effects.

Synthesis Methods

Trifluoromethylbenzoic acid can be synthesized in a variety of ways. The most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of an acyl chloride with a trifluoromethylbenzene in the presence of an aluminum chloride catalyst. Other methods of synthesis include the reaction of trifluoromethylbenzene with an acid anhydride, the reaction of trifluoromethylbenzene with an acyl halide, and the reaction of trifluoromethylbenzene with an acid chloride.

properties

IUPAC Name

3-(2-chlorophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-12-4-2-1-3-11(12)8-5-9(13(19)20)7-10(6-8)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUJMSHPQVZMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689545
Record name 2'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261905-93-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-chloro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261905-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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